2-(ethylmethylamino)-6-methyl-4-Pyrimidinecarboxylic acid
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Overview
Description
2-(ethylmethylamino)-6-methyl-4-Pyrimidinecarboxylic acid is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylmethylamino)-6-methyl-4-Pyrimidinecarboxylic acid typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the formation of intermediate compounds, which are then subjected to further reactions to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(ethylmethylamino)-6-methyl-4-Pyrimidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(ethylmethylamino)-6-methyl-4-Pyrimidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(ethylmethylamino)-6-methyl-4-Pyrimidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may interact with cellular pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dimethylpyrimidine: A precursor in the synthesis of 2-(ethylmethylamino)-6-methyl-4-Pyrimidinecarboxylic acid.
2-ethylamino-4,6-dimethylpyrimidine: A structurally similar compound with different functional groups.
6-methyl-2-(methylamino)pyrimidine-4-carboxylic acid: Another pyrimidine derivative with similar properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H13N3O2 |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-[ethyl(methyl)amino]-6-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-4-12(3)9-10-6(2)5-7(11-9)8(13)14/h5H,4H2,1-3H3,(H,13,14) |
InChI Key |
CKACXDTXNIMURM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=NC(=CC(=N1)C(=O)O)C |
Origin of Product |
United States |
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